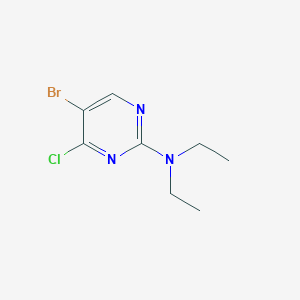
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is known for its unique stereochemistry and functional groups that contribute to its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Amino and Methyl Groups: Functionalization of the ring to introduce the amino and methyl groups is often done using selective substitution reactions.
Oxidation to Form the Dioxide: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the dioxide, typically using oxidizing agents like hydrogen peroxide or peracids.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur dioxide group.
Reduction: Reduction reactions can target the sulfur dioxide group or the amino group.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while substitution reactions can yield various functionalized tetrahydrothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxide: Lacks the hydrochloride group but shares similar core structure and reactivity.
(3S,4R)-3-Amino-4-methyltetrahydrothiophene: Lacks the dioxide group, affecting its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C5H12ClNO2S |
|---|---|
Molekulargewicht |
185.67 g/mol |
IUPAC-Name |
(3S,4R)-4-methyl-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-4-2-9(7,8)3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
OYXAKOJEGGPLEE-UYXJWNHNSA-N |
Isomerische SMILES |
C[C@H]1CS(=O)(=O)C[C@H]1N.Cl |
Kanonische SMILES |
CC1CS(=O)(=O)CC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)

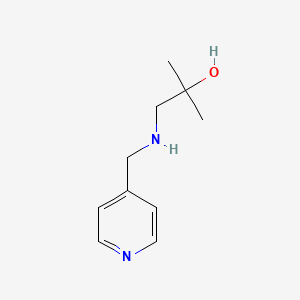


![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
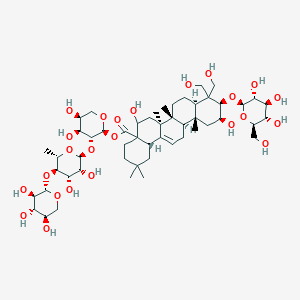



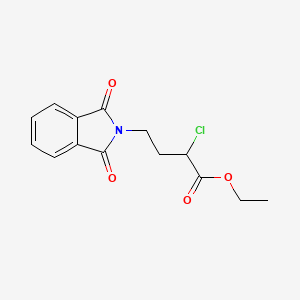
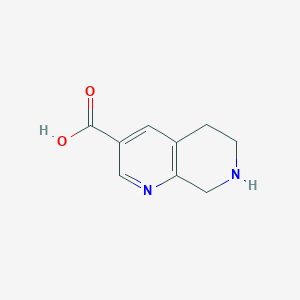
![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
